molecular formula C13H15NO2 B2698443 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline CAS No. 136870-77-4

6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

Cat. No. B2698443
M. Wt: 217.268
InChI Key: JAMOHNXWLCCTQU-UHFFFAOYSA-N
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Description

“6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline” is a chemical compound with the molecular formula C13H15NO2 . Its average mass is 217.264 Da and its monoisotopic mass is 217.110275 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline” are defined by its molecular formula C13H15NO2 . Its average mass is 217.264 Da and its monoisotopic mass is 217.110275 Da .

Scientific Research Applications

Conformational and Configurational Disorder Studies

The molecule 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline and its derivatives have been studied for their unique conformational and configurational properties. Cuervo et al. (2009) investigated two derivatives, observing a conformational intermediate between envelope and half-chair forms, along with enantiomeric configurations leading to positional disorder. This study highlighted the complex chain formations and pi-stacked hydrogen-bonded chains present in these molecules, contributing to our understanding of molecular interactions in related compounds (Cuervo, Abonía, Cobo, & Glidewell, 2009).

Advances in Synthesis Techniques

Recent advancements in the synthesis of derivatives of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline have led to more efficient and eco-friendly methods. Patel and Patel (2019) showcased a novel one-pot pseudo four-component reaction, demonstrating a regioselective approach to construct functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6' (3'H)-trione scaffolds. This method emphasized the importance of sustainable catalysts and highlighted the high purity and diastereoselectivity of the synthesized compounds (Patel & Patel, 2019).

Li (2015) contributed to this field by developing an effective method for the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. The resulting product, ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, was obtained with an improved yield compared to previous methods. This study not only provided a more efficient synthesis pathway but also extended the application of the resulting product to synthesize symmetrical diethers containing 2-quinolylmethoxyphenyl (Li, 2015).

Green Chemistry and Catalysis

The focus on green chemistry and sustainable methods has been evident in recent research. Bhardwaj, Singh, and Singh (2019) detailed an eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using TiO2 nanoparticles. This method not only emphasized high yield and operational simplicity but also stressed the importance of environmentally friendly procedures (Bhardwaj, Singh, & Singh, 2019).

Azarifar and Sheikh (2012) explored an ultrasound-accelerated one-pot synthesis of related derivatives under catalyst-free and solvent-free conditions, highlighting the environmentally friendly nature of this protocol (Azarifar & Sheikh, 2012).

properties

IUPAC Name

6,6,8-trimethyl-5H-[1,3]dioxolo[4,5-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-6-13(2,3)14-10-5-12-11(4-9(8)10)15-7-16-12/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMOHNXWLCCTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=CC3=C(C=C12)OCO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

Citations

For This Compound
1
Citations
НП Новичихина, АЛ Сабынин… - Вестник …, 2018 - vestnik.vsu.ru
Известно достаточно большое количество разнообразных лекарственных препаратов, в молекулах которых присутствует гетероциклическая система хинолина. Важный …
Number of citations: 2 www.vestnik.vsu.ru

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